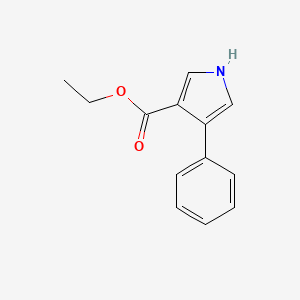

ethyl 4-phenyl-1H-pyrrole-3-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)12-9-14-8-11(12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZGRYAVCWGZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400004 | |

| Record name | Ethyl 4-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64276-62-6 | |

| Record name | Ethyl 4-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ethyl 4-phenyl-1H-pyrrole-3-carboxylate chemical structure and analysis

An In-depth Technical Guide to Ethyl 4-phenyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of this compound. This document is intended to serve as a key resource, offering detailed experimental protocols and structured data to support research and development activities involving this compound. The pyrrole scaffold is a crucial heterocyclic motif found in numerous natural products and pharmaceutically active compounds, making its derivatives, such as the title compound, valuable intermediates in medicinal chemistry and materials science.

Chemical Structure and Identification

This compound is a disubstituted pyrrole derivative. The core structure consists of a five-membered aromatic pyrrole ring, substituted with a phenyl group at the C4 position and an ethyl carboxylate group at the C3 position.

Structural Identifiers:

-

Molecular Formula: C₁₃H₁₃NO₂

-

SMILES: CCOC(=O)C1=CNC=C1C2=CC=CC=C2[1]

-

InChI: InChI=1S/C13H13NO2/c1-2-16-13(15)12-9-14-8-11(12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3[1]

-

InChIKey: VNZGRYAVCWGZCT-UHFFFAOYSA-N[1]

Physicochemical and Analytical Data

The following tables summarize the key physical, chemical, and analytical properties of this compound. While experimental spectroscopic data for this specific compound is not widely published, expected values and data from closely related structures are provided for reference.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 215.25 g/mol | [2] |

| Monoisotopic Mass | 215.09464 Da | [1] |

| Appearance | Light yellow solid (typical for similar compounds) | [3] |

| XlogP (Predicted) | 3.4 | [1] |

Table 2: Spectroscopic Data

| Technique | Data (Predicted or Based on Related Compounds) |

| ¹H NMR | Expected Chemical Shifts (δ in ppm): - NH Proton (Pyrrole): 8.0-9.5 (broad singlet).- Aromatic Protons (Phenyl & Pyrrole): 7.0-7.8 (multiplet).- Ethyl Ester (CH₂): ~4.2 (quartet).- Ethyl Ester (CH₃): ~1.3 (triplet). |

| ¹³C NMR | Expected Chemical Shifts (δ in ppm): - Carbonyl (C=O): 160-170.- Aromatic/Pyrrole Carbons: 110-140.- Ethyl Ester (OCH₂): ~60.- Ethyl Ester (CH₃): ~14. |

| FT-IR | Expected Characteristic Peaks (cm⁻¹): - N-H Stretch: ~3300-3400 (broad).- C-H Stretch (Aromatic): ~3100.- C-H Stretch (Aliphatic): ~2980.- C=O Stretch (Ester): ~1680-1710.- C=C Stretch (Aromatic/Pyrrole): 1400-1600. |

| Mass Spec. | Predicted m/z for Adducts: - [M+H]⁺: 216.10192- [M+Na]⁺: 238.08386- [M-H]⁻: 214.08736 |

Note: NMR and IR data are estimations based on the functional groups present and spectral data from analogous structures, such as phenyl(4-phenyl-1H-pyrrol-3-yl)methanone and other substituted pyrrole esters.[4][5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis Protocol: Modified Barton-Zard Synthesis

This protocol is adapted from a modern and efficient one-pot method used for synthesizing 3,4-disubstituted pyrroles, which involves the reaction of a chalcone derivative with p-toluenesulfonylmethyl isocyanide (TosMIC).[4]

Step 1: Synthesis of Ethyl 3-phenyl-2-propenoate (Chalcone Precursor)

-

To a solution of benzaldehyde (1 equivalent) and ethyl acetate (1.5 equivalents) in absolute ethanol, add a catalytic amount of sodium ethoxide.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the mixture with dilute HCl and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chalcone precursor. Purify by column chromatography if necessary.

Step 2: Synthesis of this compound

-

Dissolve the chalcone precursor (1 equivalent) and TosMIC (1.1 equivalents) in a 2:1 mixture of dry DMSO and diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydride (60% dispersion in mineral oil, 2.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo. The resulting crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Obtain the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Scan in the range of 4000-400 cm⁻¹.

-

Analyze the spectrum to identify characteristic absorption bands corresponding to the key functional groups (N-H, C=O, C=C).

3. Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source to determine the exact mass of the molecular ion and confirm the elemental composition.

Visualized Workflow

The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound.

Caption: Logical workflow for the synthesis and structural characterization of the target compound.

References

An In-depth Technical Guide to Ethyl 4-Phenyl-1H-pyrrole-3-carboxylate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of ethyl 4-phenyl-1H-pyrrole-3-carboxylate. This pyrrole derivative is a valuable building block in organic synthesis and holds significance as a key intermediate in the development of various pharmaceuticals.[1]

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of novel synthetic methodologies for the pyrrole ring system. While a specific, isolated discovery event for this exact molecule is not prominently documented, its synthesis became readily achievable with the advent of the Van Leusen pyrrole synthesis .

In 1972, van Leusen and his co-workers published a groundbreaking method for synthesizing pyrrole ring systems from Michael acceptors and tosylmethylisocyanides (TosMIC).[2] This reaction, now known as the Van Leusen pyrrole synthesis, provided a versatile and straightforward route to a wide array of substituted pyrroles, including 3,4-disubstituted derivatives like this compound.[2] The reaction involves the [3+2] cycloaddition of a TosMIC anion with an electron-deficient alkene.[2]

Prior to this, classical methods for pyrrole synthesis, such as the Hantzsch and Paal-Knorr syntheses, were well-established but could be limited in terms of substrate scope and regioselectivity. The Van Leusen reaction offered a significant advancement, particularly for the preparation of pyrroles with specific substitution patterns that were otherwise difficult to access.

Synthesis

The primary and most efficient method for the synthesis of this compound is the Van Leusen pyrrole synthesis.

General Reaction Scheme

The synthesis involves the reaction of ethyl cinnamate (a Michael acceptor) with p-tosylmethyl isocyanide (TosMIC) in the presence of a base.

Caption: Van Leusen Synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the Van Leusen reaction.

Materials:

-

Ethyl cinnamate

-

p-Tosylmethyl isocyanide (TosMIC)

-

Base (e.g., sodium hydride, lithium hydroxide monohydrate)

-

Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol)

-

Diethyl ether

-

Water

Procedure:

-

To a stirred suspension of the base (e.g., 1.2 equivalents of sodium hydride) in a suitable solvent (e.g., a 2:1 mixture of diethyl ether and DMSO), a solution of ethyl cinnamate (1.0 equivalent) and TosMIC (1.0 equivalent) in the same solvent system is added dropwise at a controlled temperature (e.g., in an ice bath).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 15 minutes).

-

The reaction is then quenched by the addition of cold water.

-

The aqueous layer is extracted with diethyl ether (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions, particularly the choice of solvent.

| Entry | Solvent | Yield (%) |

| 1 | Ethanol | 10 |

| 2 | DMSO | 50 |

| 3 | DMF | 75 |

Physicochemical Properties and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| Appearance | Light yellow solid |

| Melting Point | 126-128 °C |

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.97 (s, 1H)

-

δ 7.73 (d, J = 8.2 Hz, 2H)

-

δ 7.63-7.50 (m, 2H)

-

δ 7.45 (d, J = 8.1 Hz, 2H)

-

δ 7.31-7.22 (m, 2H)

¹³C NMR (CDCl₃, 100 MHz):

-

δ 164.9, 164.0, 163.3, 161.5, 160.4, 145.0, 133.0, 129.6, 129.1, 126.5, 125.4, 75.0

Biological Activity and Applications

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its structural motif is found in compounds targeting the central nervous system (CNS).[1]

While specific quantitative biological data (e.g., IC₅₀ or EC₅₀ values) for the parent compound is not extensively reported in publicly available literature, its derivatives have been investigated for various therapeutic applications. For instance, various substituted pyrrole derivatives have demonstrated potential as anticancer agents.

The logical workflow for its application in drug discovery is as follows:

Caption: Drug discovery workflow starting from this compound.

Conclusion

This compound, a product of the innovative Van Leusen pyrrole synthesis, has established itself as a valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis and the potential for diverse functionalization make it an important starting material for the development of novel therapeutic agents, particularly in the realm of central nervous system disorders and oncology. Further exploration of the biological activities of its derivatives is likely to yield new and potent drug candidates.

References

The Versatile Building Block: A Technical Guide to Ethyl 4-Phenyl-1H-pyrrole-3-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and diverse applications of ethyl 4-phenyl-1H-pyrrole-3-carboxylate, a key building block in modern organic synthesis. Its unique structural features make it a valuable precursor for a wide range of biologically active molecules, positioning it at the forefront of pharmaceutical research and drug development. This document provides a comprehensive overview of its synthetic utility, supported by detailed experimental protocols, quantitative data, and graphical representations of relevant biological pathways.

Core Properties and Synthesis

This compound is a stable, crystalline solid that serves as a versatile intermediate in the synthesis of complex organic molecules. Its pyrrole core, substituted with a phenyl group and an ethyl carboxylate moiety, offers multiple sites for functionalization.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Melting Point | 126-128 °C | [2] |

| ¹H NMR (CDCl₃) | ||

| δ 1.35 (t, 3H) | Ethyl CH₃ | |

| δ 4.29 (q, 2H) | Ethyl CH₂ | |

| δ 6.81 (m, 1H) | Pyrrole H-2 | |

| δ 7.25-7.45 (m, 5H) | Phenyl H | |

| δ 7.58 (m, 1H) | Pyrrole H-5 | |

| δ 8.50 (br s, 1H) | NH | |

| ¹³C NMR (CDCl₃) | ||

| δ 14.4 | Ethyl CH₃ | |

| δ 59.8 | Ethyl CH₂ | |

| δ 112.9 | Pyrrole C-3 | |

| δ 118.5 | Pyrrole C-5 | |

| δ 125.9 | Pyrrole C-4 | |

| δ 126.5 | Phenyl C-4 | |

| δ 128.7 | Phenyl C-2, C-6 | |

| δ 129.0 | Phenyl C-3, C-5 | |

| δ 132.1 | Phenyl C-1 | |

| δ 134.8 | Pyrrole C-2 | |

| δ 165.2 | Carbonyl C=O | |

| IR (KBr, cm⁻¹) | ||

| 3300-3400 | N-H stretch | [3] |

| 1670-1690 | C=O stretch (ester) | [3] |

| 1590-1610 | C=C stretch (aromatic) | [3] |

| Mass Spectrum (EI) | ||

| m/z 215 [M]⁺ | Molecular ion | [1] |

Synthesis of this compound

The synthesis of the title compound can be achieved through several established methods, most notably the Paal-Knorr and Hantzsch pyrrole syntheses. These methods offer reliable routes to the pyrrole core from readily available starting materials.

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[4][5] For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor is required.

Experimental Protocol: Paal-Knorr Synthesis

-

Reaction: To a solution of ethyl 2-(benzoyl)acetoacetate (1 equivalent) in glacial acetic acid, add ammonium acetate (3-5 equivalents).

-

Conditions: Heat the reaction mixture at reflux (approximately 118 °C) for 2-4 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The precipitated solid is collected by vacuum filtration.

-

Purification: The crude product is washed with water and then recrystallized from ethanol to afford pure this compound.

-

Expected Yield: 70-85%

The Hantzsch pyrrole synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[6][7] This method provides a convergent approach to highly substituted pyrroles.

Experimental Protocol: Hantzsch Synthesis

-

Reaction: In a round-bottom flask, dissolve ethyl benzoylacetate (1 equivalent) and 2-chloro-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition: To this solution, add a solution of ammonia in ethanol (or ammonium acetate) in excess.

-

Conditions: Stir the reaction mixture at room temperature for 24 hours or gently reflux for 2-3 hours.

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield this compound.

-

Expected Yield: 60-75%

Applications in Organic Synthesis

This compound is a versatile building block that can be elaborated into a variety of more complex structures through reactions targeting the pyrrole nitrogen, the aromatic ring, or the ester functionality.

N-Alkylation and N-Arylation

The pyrrole nitrogen can be readily alkylated or arylated to introduce diverse substituents, which is a common strategy in the synthesis of bioactive compounds.

Experimental Protocol: N-Ethylation

-

Reaction: To a solution of this compound (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Addition: After the evolution of hydrogen gas ceases, add ethyl iodide (1.5 equivalents) dropwise.

-

Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

Purification: The crude product is purified by flash chromatography to give ethyl 1-ethyl-4-phenyl-1H-pyrrole-3-carboxylate.

-

Expected Yield: 85-95%

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction allows for the introduction of a formyl group onto the electron-rich pyrrole ring, typically at the C-2 or C-5 position.[8][9] This aldehyde functionality serves as a handle for further synthetic transformations.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF) dropwise with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Reaction: To the pre-formed Vilsmeier reagent, add a solution of this compound (1 equivalent) in DMF dropwise at 0 °C.

-

Conditions: After the addition is complete, heat the reaction mixture to 60-80 °C for 2-4 hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice containing a solution of sodium acetate. Stir until the intermediate iminium salt is fully hydrolyzed. The resulting solid is collected by filtration.

-

Purification: The crude product is washed with water and recrystallized from an appropriate solvent to yield the formylated pyrrole derivative.

-

Expected Yield: 70-80%

Suzuki Cross-Coupling Reactions

For derivatives of this compound bearing a halogen substituent, Suzuki cross-coupling provides a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl structures.[10][11]

Experimental Protocol: Suzuki Coupling

-

Reaction Setup: In a reaction vessel, combine a bromo-substituted derivative of this compound (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

-

Solvent: Add a mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Conditions: Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes. Heat the mixture to reflux (around 90-100 °C) for 12-24 hours under an inert atmosphere.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated.

-

Purification: The residue is purified by column chromatography to afford the desired biaryl product.

-

Expected Yield: 65-85%

Role in the Synthesis of Bioactive Molecules

The pyrrole scaffold is a prominent feature in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[12] this compound serves as a key starting material for the synthesis of compounds with potential therapeutic applications, including anticancer and antibacterial agents.

Anticancer Agents

Derivatives of this compound have been investigated as potent anticancer agents. Two primary mechanisms of action have been identified for these compounds: inhibition of tubulin polymerization and disruption of the Hedgehog signaling pathway.

Certain pyrrole derivatives act as microtubule-targeting agents by inhibiting the polymerization of tubulin, a crucial protein for cell division.[13][14] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

References

- 1. PubChemLite - this compound (C13H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. rsc.org [rsc.org]

- 4. Novel pyrrole derivatives as tubulin polymerization inhibitor agent capable of inducing ferroptosis in glioblastoma and ovarian cancer cells lines [iris.uniroma1.it]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. jeolusa.com [jeolusa.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site [mdpi.com]

- 14. Depolymerization of tubulin as the main molecular mechanism of the cytotoxic and antitumor activity of pyrrole-containing heterocyclic compounds | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Fundamental Reactivity of the Ethyl 4-Phenyl-1H-pyrrole-3-carboxylate Core

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ethyl 4-phenyl-1H-pyrrole-3-carboxylate core is a significant heterocyclic scaffold in medicinal chemistry and materials science. Its inherent structural features, including an electron-rich aromatic pyrrole ring, a conjugated ester, and a phenyl substituent, provide a versatile platform for the synthesis of diverse and complex molecules. This guide delves into the fundamental reactivity of this core, offering a comprehensive overview of its synthesis and key chemical transformations. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel compounds based on this privileged pyrrole framework.

Synthesis of the this compound Core

Several classical and modern synthetic methodologies can be employed for the construction of the polysubstituted pyrrole ring system. The most relevant approaches for the synthesis of the title compound include the Paal-Knorr, Hantzsch, and Van Leusen pyrrole syntheses.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2] For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor would be required.

Experimental Protocol (Representative): Paal-Knorr Synthesis

A general procedure for the Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, often under acidic conditions.[1]

-

To a solution of the 1,4-dicarbonyl precursor (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add a source of ammonia (e.g., ammonium acetate, 2-5 eq.).

-

The reaction mixture is heated to reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired pyrrole.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis provides a versatile route to substituted pyrroles from the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3][4]

Experimental Protocol (Representative): Hantzsch Pyrrole Synthesis

-

A mixture of the β-ketoester (1.0 eq.), the α-haloketone (1.0 eq.), and a source of ammonia (e.g., ammonium acetate, 2-5 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is prepared.

-

The reaction mixture is heated to reflux for several hours while monitoring the reaction progress by TLC.

-

After completion, the mixture is cooled, and the solvent is evaporated.

-

The residue is worked up by partitioning between an organic solvent and water, followed by washing of the organic layer.

-

The crude product is purified by recrystallization or column chromatography.

Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a powerful method for the synthesis of 3,4-disubstituted pyrroles from an α,β-unsaturated carbonyl compound and tosylmethyl isocyanide (TosMIC) in the presence of a base.[5]

Experimental Protocol (Representative): Van Leusen Pyrrole Synthesis

-

To a solution of the α,β-unsaturated ester (1.0 eq.) and TosMIC (1.1 eq.) in a dry aprotic solvent (e.g., THF, DME) under an inert atmosphere, a strong base (e.g., sodium hydride, potassium tert-butoxide, 2.2 eq.) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for several hours until the starting materials are consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of water.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography yields the desired 3,4-disubstituted pyrrole.

Fundamental Reactivity of the this compound Core

The reactivity of the this compound core is dictated by the interplay of its constituent functional groups. The pyrrole ring is electron-rich and susceptible to electrophilic attack, primarily at the C2 and C5 positions. The ester group can undergo typical ester transformations, and the N-H proton is acidic and can be removed by a base to allow for N-functionalization.

Reactions at the Pyrrole Nitrogen

N-Alkylation and N-Acylation: The pyrrole nitrogen can be readily alkylated or acylated under basic conditions.

Experimental Protocol (Representative): N-Alkylation

-

To a solution of this compound (1.0 eq.) in a dry polar aprotic solvent (e.g., DMF, THF), a base such as sodium hydride (1.2 eq.) is added at 0 °C.

-

After stirring for 30 minutes, the alkylating agent (e.g., an alkyl halide, 1.2 eq.) is added, and the reaction is stirred at room temperature until completion.

-

The reaction is quenched with water, and the product is extracted, dried, and purified.

Electrophilic Aromatic Substitution

The electron-rich nature of the pyrrole ring facilitates electrophilic substitution, with a preference for the C2 and C5 positions.

a) Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto the pyrrole ring, typically at the C2 or C5 position.[6][7]

Experimental Protocol (Representative): Vilsmeier-Haack Formylation

-

To a cooled (0 °C) solution of dimethylformamide (DMF, excess), phosphorus oxychloride (POCl₃, 1.5 eq.) is added dropwise.

-

The resulting Vilsmeier reagent is stirred for 30 minutes before the addition of a solution of the pyrrole substrate (1.0 eq.) in DMF.

-

The reaction mixture is heated (e.g., to 60-80 °C) for several hours.

-

After cooling, the reaction is quenched by pouring it onto ice and neutralizing with a base (e.g., sodium bicarbonate).

-

The product is extracted, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

b) Halogenation: The pyrrole ring can be halogenated using various reagents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

c) Nitration: Nitration of the pyrrole ring can be achieved, although care must be taken due to the sensitivity of the pyrrole ring to strong acids.

d) Friedel-Crafts Acylation: Acyl groups can be introduced onto the pyrrole ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Cycloaddition Reactions

The pyrrole ring can participate as a diene in Diels-Alder reactions, although its aromatic character can make it less reactive than non-aromatic dienes.[8]

Functional Group Transformations of the Ester

a) Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Experimental Protocol (Representative): Alkaline Hydrolysis

-

A solution of the ethyl ester (1.0 eq.) in a mixture of an alcohol (e.g., ethanol) and an aqueous base (e.g., 2 M NaOH) is heated to reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The alcohol is removed under reduced pressure, and the aqueous solution is washed with an organic solvent to remove any unreacted starting material.

-

The aqueous layer is acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried.

b) Reduction: The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[9]

Experimental Protocol (Representative): Reduction with LiAlH₄

-

To a suspension of LiAlH₄ (1.5-2.0 eq.) in a dry ethereal solvent (e.g., THF, diethyl ether) at 0 °C under an inert atmosphere, a solution of the ethyl ester (1.0 eq.) in the same solvent is added dropwise.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water again (Fieser workup).

-

The resulting solid is filtered off, and the filtrate is dried and concentrated to yield the alcohol.

c) Decarboxylation: The carboxylic acid obtained from hydrolysis can be decarboxylated, usually by heating, sometimes in the presence of a catalyst.

Quantitative Data

The following table summarizes representative yields for key reactions involving substituted pyrroles, providing a general indication of the expected efficiency of these transformations. It is important to note that specific yields for the this compound core may vary depending on the precise reaction conditions.

| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Hantzsch Synthesis | Ethyl acetoacetate, benzylamine, α-bromoacetophenone | DIPEA, DMF, 200 °C (flow) | 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 65 | [5] |

| Vilsmeier-Haack | 1-Substituted Pyrroles | POCl₃, DMF | 2- or 3-formylpyrrole | Generally high | [6][7] |

| Ester Hydrolysis | Substituted tert-butyl pyrrole-3-carboxylates | HBr (in situ), DMF, 200 °C (flow) | Pyrrole-3-carboxylic acid | 40-75 | [5] |

| Ester Reduction | Diethyl 2,4-pyrroledicarboxylate | NaBH₄ | Predominantly reduction at C4 | - | [10] |

Conclusion

The this compound core represents a valuable and versatile building block in synthetic chemistry. Its synthesis can be achieved through several established methods, and its reactivity profile allows for a wide range of functionalizations at the nitrogen and carbon atoms of the pyrrole ring, as well as transformations of the ester group. This guide provides a foundational understanding of the key chemical behaviors of this important scaffold, which should aid researchers in the development of novel molecules with potential applications in drug discovery and materials science. Further exploration of the specific reactivity of this core under various conditions will undoubtedly continue to expand its utility in chemical synthesis.

References

- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Ethyl 4-phenyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 4-phenyl-1H-pyrrole-3-carboxylate, a key heterocyclic compound with applications in organic synthesis and pharmaceutical research. This document outlines the interpretation of its 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for the synthesis and spectroscopic analysis are also provided, alongside visual aids to facilitate understanding.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | Broad Singlet | 1H | N-H (Pyrrole) |

| ~7.2 - 7.6 | Multiplet | 5H | Ar-H (Phenyl) |

| ~7.0 - 7.2 | Multiplet | 2H | Pyrrole-H (H2, H5) |

| 4.2 - 4.4 | Quartet | 2H | -O-CH2-CH3 |

| 1.2 - 1.4 | Triplet | 3H | -O-CH2-CH3 |

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Ester) |

| ~140 | Quaternary C (Phenyl) |

| ~130 | Aromatic C-H (Phenyl) |

| ~128 | Aromatic C-H (Phenyl) |

| ~127 | Aromatic C-H (Phenyl) |

| ~125 | Quaternary C (Pyrrole, C4) |

| ~120 | C-H (Pyrrole, C5) |

| ~118 | Quaternary C (Pyrrole, C3) |

| ~110 | C-H (Pyrrole, C2) |

| ~60 | -O-CH2- |

| ~14 | -CH3 |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch (Pyrrole) |

| ~3100 | Medium | C-H Stretch (Aromatic/Pyrrole) |

| ~2980 | Medium | C-H Stretch (Aliphatic) |

| ~1700 | Strong | C=O Stretch (Ester) |

| ~1600 | Medium | C=C Stretch (Aromatic/Pyrrole) |

| ~1250 | Strong | C-O Stretch (Ester) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion |

| 215.09 | [M]+ |

| 216.10 | [M+H]+ |

| 238.08 | [M+Na]+ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves a multi-step reaction sequence. One common approach is the Paal-Knorr pyrrole synthesis or variations thereof. A potential method is outlined below:

Materials:

-

Ethyl acetoacetate

-

2-Aminoacetophenone hydrochloride

-

Base (e.g., sodium ethoxide)

-

Solvent (e.g., ethanol)

-

Acid for workup (e.g., dilute HCl)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Ethyl acetoacetate is added dropwise to the cooled sodium ethoxide solution.

-

2-Aminoacetophenone hydrochloride is added portion-wise to the reaction mixture.

-

The mixture is refluxed for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with a dilute acid (e.g., HCl).

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The sample is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

-

Tetramethylsilane (TMS) is used as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.

Spectroscopic Interpretation

1H NMR Spectrum Interpretation

The 1H NMR spectrum provides valuable information about the number and types of protons in the molecule.

-

N-H Proton: A broad singlet expected in the downfield region (δ 8.0-8.5 ppm) is characteristic of the pyrrole N-H proton. Its broadness is due to quadrupole broadening and potential hydrogen bonding.

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.6 ppm corresponds to the five protons of the phenyl group.

-

Pyrrole Protons: Two distinct signals in the aromatic region, likely multiplets around δ 7.0-7.2 ppm, are assigned to the protons on the pyrrole ring (at positions 2 and 5).

-

Ethyl Group Protons: A quartet at approximately δ 4.2-4.4 ppm and a triplet at δ 1.2-1.4 ppm are characteristic of the ethyl ester group (-OCH2CH3). The quartet is due to the methylene protons being coupled to the methyl protons, and the triplet is due to the methyl protons being coupled to the methylene protons.

13C NMR Spectrum Interpretation

The 13C NMR spectrum indicates the number of unique carbon environments.

-

Carbonyl Carbon: A signal in the downfield region (δ ~165 ppm) is indicative of the ester carbonyl carbon.

-

Aromatic and Pyrrole Carbons: Several signals between δ 110-140 ppm correspond to the carbons of the phenyl and pyrrole rings. The quaternary carbons (C3, C4 of pyrrole, and the phenyl carbon attached to the pyrrole) will have different chemical shifts from the protonated carbons.

-

Ethyl Group Carbons: The methylene carbon (-O-C H2-) of the ethyl group is expected around δ 60 ppm, while the methyl carbon (-C H3) will appear further upfield, around δ 14 ppm.

Infrared (IR) Spectrum Interpretation

The IR spectrum helps to identify the functional groups present in the molecule.

-

N-H Stretch: A strong, broad absorption band around 3300 cm-1 is characteristic of the N-H stretching vibration of the pyrrole ring.

-

C-H Stretches: Aromatic and pyrrole C-H stretching vibrations are observed around 3100 cm-1, while aliphatic C-H stretches from the ethyl group appear around 2980 cm-1.

-

C=O Stretch: A very strong and sharp absorption band around 1700 cm-1 is a clear indication of the C=O stretching vibration of the ester functional group.

-

C=C Stretches: Absorptions in the 1600-1450 cm-1 region are due to the C=C stretching vibrations of the aromatic and pyrrole rings.

-

C-O Stretch: A strong band around 1250 cm-1 corresponds to the C-O stretching vibration of the ester group.

Mass Spectrum Interpretation

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The molecular ion peak ([M]+) is expected at an m/z value corresponding to the molecular weight of the compound (C13H13NO2), which is 215.25. High-resolution mass spectrometry would show this at approximately m/z 215.09.

-

Protonated Molecular Ion: In ESI, the protonated molecular ion ([M+H]+) is often observed at m/z 216.10.

-

Adducts: It is also common to observe adducts with sodium ([M+Na]+) at m/z 238.08.

Visualizations

Caption: Workflow for Spectroscopic Data Interpretation.

Exploring the Chemical Space of Ethyl 4-Phenyl-1H-Pyrrole-3-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical space surrounding ethyl 4-phenyl-1H-pyrrole-3-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. This document outlines key synthetic methodologies, presents available biological activity data, and discusses potential mechanisms of action, offering a valuable resource for researchers engaged in the design and development of novel therapeutics based on this core structure.

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the vast landscape of pyrrole-containing compounds, this compound and its derivatives have emerged as a versatile platform for the development of new therapeutic agents. This core structure combines the aromaticity and hydrogen bonding capabilities of the pyrrole ring with the steric and electronic influence of a phenyl substituent and a modifiable ester group, providing a rich foundation for chemical exploration.

Research has indicated that derivatives of this scaffold hold potential in various therapeutic areas, including oncology and infectious diseases. Their utility as intermediates in the synthesis of more complex molecules further underscores their importance in drug discovery programs.[2] This guide will delve into the synthetic pathways to access these compounds, summarize their known biological effects, and provide detailed experimental protocols to facilitate further research and development.

Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several established organic chemistry reactions. The most prominent methods include the Paal-Knorr synthesis and the Van Leusen pyrrole synthesis, each offering distinct advantages in terms of starting material availability and substrate scope.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4] For the synthesis of the title compound, this would involve the reaction of a suitably substituted 1,4-dicarbonyl precursor with an amine. The reaction is typically carried out under neutral or weakly acidic conditions.[3]

Reaction Workflow: Paal-Knorr Synthesis

Caption: General workflow for the Paal-Knorr pyrrole synthesis.

Van Leusen Pyrrole Synthesis

The Van Leusen pyrrole synthesis provides an alternative and versatile route to 3,4-disubstituted pyrroles. This reaction involves the base-mediated cycloaddition of tosylmethyl isocyanide (TosMIC) to an activated alkene (a Michael acceptor).[5][6] For the synthesis of this compound, this would typically involve the reaction of an α,β-unsaturated ester, such as ethyl cinnamate, with TosMIC in the presence of a base.[5]

Reaction Workflow: Van Leusen Pyrrole Synthesis

Caption: General workflow for the Van Leusen pyrrole synthesis.

Biological Activities and Potential Signaling Pathways

Derivatives of the pyrrole scaffold have demonstrated a broad spectrum of biological activities, with significant potential as anticancer and antibacterial agents. While specific data for the parent this compound is limited, studies on structurally related compounds provide valuable insights into their potential therapeutic applications and mechanisms of action.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrrole derivatives. The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[7] Some pyrrole-containing compounds have been shown to act as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[10]

Potential Anticancer Signaling Pathway

Caption: Potential mechanism of anticancer action via kinase inhibition.

Antibacterial Activity

Pyrrole derivatives have also been investigated for their antibacterial properties. Some compounds have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.[11] The mechanism of antibacterial action is not fully elucidated but may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with bacterial DNA replication.

Experimental Protocols

This section provides detailed protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole

This protocol is a general guideline for the synthesis of a substituted pyrrole via the Paal-Knorr reaction and can be adapted for the synthesis of this compound with the appropriate 1,4-dicarbonyl precursor.

Materials:

-

1,4-Dicarbonyl compound (1.0 equiv)

-

Primary amine (e.g., aniline for an N-phenyl derivative) (1.1-1.5 equiv)

-

Solvent (e.g., Ethanol, Acetic Acid)

-

Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound and the primary amine.

-

Add the chosen solvent and catalyst, if required.

-

Heat the reaction mixture to reflux and maintain for the appropriate time (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired substituted pyrrole.[12]

Biological Assay Protocol: MTT Cytotoxicity Assay

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized pyrrole derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrrole derivatives in culture medium. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Quantitative Data

Table 1: Anticancer Activity of Selected Pyrrole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 12l | U251 (Glioblastoma) | 2.29 ± 0.18 | [10] |

| 12l | A549 (Lung Carcinoma) | 3.49 ± 0.30 | [10] |

| 3d | MCF-7 (Breast Cancer) | 43.4 | [13] |

| 4d | MCF-7 (Breast Cancer) | 39.0 | [13] |

| 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [13] |

Table 2: Antibacterial Activity of Selected Pyrrole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [14] |

| 5c | Escherichia coli | 6.05 | [15] |

| 5e | Klebsiella pneumoniae | 6.25 | [15] |

| Pyrrole benzamide derivative | Staphylococcus aureus | 3.12 - 12.5 | [14] |

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility through established methods like the Paal-Knorr and Van Leusen syntheses allows for the generation of diverse chemical libraries. While the biological activity of the core molecule requires further investigation, the potent anticancer and antibacterial activities observed for structurally related derivatives highlight the potential of this chemical space. Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives to elucidate their structure-activity relationships, identify lead compounds, and further explore their mechanisms of action and potential signaling pathway modulation. This in-depth technical guide serves as a foundational resource to stimulate and support these research endeavors.

References

- 1. scispace.com [scispace.com]

- 2. scribd.com [scribd.com]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. acgpubs.org [acgpubs.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biomedres.us [biomedres.us]

The Pivotal Role of Ethyl 4-Phenyl-1H-Pyrrole-3-Carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ethyl 4-phenyl-1H-pyrrole-3-carboxylate core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules.[1] Its unique structural features, including a hydrogen bond donor, a hydrogen bond acceptor, and aromatic character, allow for multifaceted interactions with various biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this core structure, with a focus on their applications in oncology, anti-inflammatory, and anti-infective research.

Therapeutic Applications and Biological Activity

Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas. The inherent bioactivity of the pyrrole ring, a component of many natural products and approved drugs, makes this scaffold a fertile ground for the development of novel therapeutic agents.[2][3]

Anticancer Activity

The 4-phenyl-1H-pyrrole-3-carboxylate framework has been extensively explored for the development of novel anticancer agents.[4] Modifications at the 1, 3, and 4-positions of the pyrrole ring have yielded compounds with potent cytotoxic activity against a range of human cancer cell lines. Structure-activity relationship (SAR) studies have revealed that the introduction of electron-donating groups at the 4-position of the phenyl ring can enhance anticancer activity.[4]

Notably, a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have shown promising results. For instance, compounds bearing a 3,4-dimethoxy phenyl group at the 4-position of the pyrrole ring exhibited potent activity against multiple cancer cell lines, with some derivatives showing IC50 values in the sub-micromolar range.[4] One of the most potent compounds from this series, compound 21 , demonstrated significant activity against HepG2, DU145, and CT-26 cell lines with IC50 values of 0.5-0.9 μM and was found to arrest the cell cycle in the S phase and induce apoptosis.[4]

| Compound ID | R1 (Position 3) | R2 (Position 4) | Cancer Cell Line | IC50 (μM) | Reference |

| 15 | 4-Methoxybenzoyl | 4-Methoxyphenyl | A549 (Lung) | 3.6 | [4] |

| 19 | 4-Chlorobenzoyl | 3,4-Dimethoxyphenyl | MGC 80-3 (Gastric) | 1.0 - 1.7 | [4] |

| HCT-116 (Colon) | 1.0 - 1.7 | [4] | |||

| CHO (Ovarian) | 1.0 - 1.7 | [4] | |||

| 21 | 4-Fluorobenzoyl | 3,4-Dimethoxyphenyl | HepG2 (Liver) | 0.5 - 0.9 | [4] |

| DU145 (Prostate) | 0.5 - 0.9 | [4] | |||

| CT-26 (Colon) | 0.5 - 0.9 | [4] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of research. Pyrrole derivatives have long been recognized for their anti-inflammatory properties, with marketed drugs like tolmetin and ketorolac featuring this heterocyclic core. Derivatives of this compound have been investigated as inhibitors of key inflammatory mediators, such as lipoxygenases (LOX).

A study on a cinnamic-pyrrole hybrid derived from a 3-benzoyl-4-phenyl-1H-pyrrole scaffold showed good inhibitory activity against soybean lipoxygenase (LOX) with an IC50 of 38 μM, highlighting the potential of this scaffold in developing anti-inflammatory agents.

Antibacterial Activity

The emergence of antibiotic-resistant bacterial strains necessitates the discovery of new antibacterial agents with novel mechanisms of action. The pyrrole scaffold is a promising starting point for the development of such agents.[1] Several derivatives of this compound have been synthesized and evaluated for their antibacterial activity.

One study reported the synthesis of a series of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids that showed appreciable activity against Staphylococcus species.[2] More specifically, derivatives of this compound have shown potent activity against Mycobacterium tuberculosis. For instance, ethyl 4-(((4-bromophenethyl)amino)methyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate hydrochloride and ethyl 1-(4-chlorophenyl)-4-(((2-fluorophenethyl)amino)methyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate hydrochloride both exhibited a minimum inhibitory concentration (MIC) of 5 µM against Mycobacterium tuberculosis H37Ra.[1]

| Derivative | Target Organism | MIC (µM) | Reference |

| Ethyl 4-(((4-bromophenethyl)amino)methyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate hydrochloride | Mycobacterium tuberculosis H37Ra | 5 | |

| Ethyl 1-(4-chlorophenyl)-4-(((2-fluorophenethyl)amino)methyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate hydrochloride | Mycobacterium tuberculosis H37Ra | 5 | |

| 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives | Staphylococcus spp. | Appreciable Activity |

Kinase Inhibitory Activity

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrole scaffold has been identified as a key pharmacophore in the design of potent kinase inhibitors. Derivatives of 4-phenyl-1H-pyrrole have been shown to inhibit several protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and checkpoint kinase Wee1. The ability of these compounds to bind to the ATP-binding site of kinases makes them attractive candidates for the development of targeted therapies.

Experimental Protocols

Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives is commonly achieved through established methods for pyrrole synthesis, such as the Van Leusen or Paal-Knorr reactions.

General Procedure for Van Leusen Pyrrole Synthesis:

The Van Leusen reaction involves the base-catalyzed cycloaddition of a tosylmethyl isocyanide (TosMIC) with a Michael acceptor, such as an α,β-unsaturated ester.

-

To a solution of an appropriate ethyl cinnamate derivative (1 equivalent) and TosMIC (1 equivalent) in a suitable solvent (e.g., dry THF or DME) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride or potassium tert-butoxide (2 equivalents) is added portionwise at 0 °C.

-

The reaction mixture is then stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Biological Assays

MTT Assay for Anticancer Activity Screening:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

In Vitro Lipoxygenase (LOX) Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme.

-

The enzyme solution (e.g., soybean lipoxygenase) is pre-incubated with the test compound at various concentrations in a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0) for 5 minutes at 25 °C.

-

The reaction is initiated by the addition of the substrate, linoleic acid.

-

The formation of the hydroperoxy-diene product is monitored by measuring the increase in absorbance at 234 nm over time.

-

The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of the control.

-

The IC50 value is determined from the dose-response curve.

In Vitro Kinase Inhibition Assay (General Protocol):

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

-

The kinase, substrate (a specific peptide or protein), and ATP are combined in a reaction buffer.

-

The test compound is added at various concentrations.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP) or luminescence-based assays (measuring the amount of ADP produced).

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Visualizations

Caption: General experimental workflow for the synthesis and biological screening of this compound derivatives.

Caption: Simplified EGFR signaling pathway illustrating the point of inhibition by pyrrole-based kinase inhibitors.

Caption: Logical relationship illustrating the structure-activity relationship (SAR) of the 4-phenyl-1H-pyrrole-3-carboxylate scaffold.

Conclusion

The this compound scaffold is a cornerstone in the design and development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for drug discovery programs. The demonstrated efficacy of its analogs in preclinical studies, particularly in the areas of cancer, inflammation, and infectious diseases, underscores the vast potential of this chemical class. Further exploration of the chemical space around this privileged core, guided by robust SAR studies and mechanistic investigations, is poised to yield the next generation of innovative medicines.

References

Preliminary Biological Screening of Ethyl 4-Phenyl-1H-pyrrole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of ethyl 4-phenyl-1H-pyrrole-3-carboxylate and its structurally related derivatives. The pyrrole scaffold is a prominent feature in many biologically active compounds, and this document outlines the synthesis, potential biological activities, and detailed experimental protocols for evaluating such molecules. While specific biological data for this compound is limited in publicly available literature, this guide consolidates information on closely related 4-phenyl-1H-pyrrole-3-carboxylate derivatives to provide a valuable resource for researchers in the field.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic methodologies. One of the most common and effective methods is the Van Leusen pyrrole synthesis.[1][2] This reaction involves the base-mediated cycloaddition of a tosylmethyl isocyanide (TosMIC) with an activated alkene, in this case, an ethyl cinnamate derivative.

Van Leusen Pyrrole Synthesis: A Potential Synthetic Route

The Van Leusen reaction provides a versatile approach to constructing the pyrrole ring. The general workflow for the synthesis of this compound via this method is depicted below.

References

- 1. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Ethyl 4-phenyl-1H-pyrrole-3-carboxylate in Advanced Materials

A Technical Guide for Researchers and Scientists

Introduction: The unique electronic and structural characteristics of pyrrole-based compounds have positioned them as promising candidates for a new generation of advanced materials. Among these, ethyl 4-phenyl-1H-pyrrole-3-carboxylate stands out as a versatile building block for the development of innovative organic electronics and functional polymers. This technical guide provides an in-depth exploration of the potential applications of this compound in materials science, offering detailed experimental protocols and quantitative data to support further research and development.

Synthesis of the Core Moiety: this compound

The foundation of any material application lies in the efficient and reliable synthesis of the core molecular structure. The Hantzsch pyrrole synthesis offers a classic and adaptable method for the preparation of substituted pyrroles.[1][2][3]

Experimental Protocol: Hantzsch Pyrrole Synthesis

A generalized protocol for the synthesis of a pyrrole-3-carboxylate derivative via the Hantzsch method is as follows:

-

Formation of the Enamine: A β-ketoester, such as ethyl acetoacetate, is reacted with a primary amine or ammonia to form an enamine intermediate. This reaction is typically carried out in a suitable solvent like ethanol or acetic acid.

-

Reaction with α-Haloketone: The enamine is then reacted with an α-haloketone (e.g., α-chloroacetone).

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the final substituted pyrrole.

A visual representation of this synthetic pathway is provided below.

Caption: Generalized Hantzsch Pyrrole Synthesis Pathway.

Another robust method for pyrrole synthesis is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[4][5][6][7][8] This method is particularly valuable for its reliability and versatility in producing a wide range of substituted pyrroles.[4][5]

Potential Applications in Organic Electronics

The electron-rich nature of the pyrrole ring makes its derivatives highly suitable for applications in organic electronics, particularly in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Organic Field-Effect Transistors (OFETs)

This compound can serve as a foundational structure for the synthesis of novel p-type organic semiconductors. By incorporating this moiety into larger conjugated systems, it is possible to tune the electronic properties and enhance charge transport.

Experimental Workflow for OFET Fabrication and Characterization:

The following protocol outlines the general steps for fabricating and characterizing a bottom-gate, bottom-contact (BGBC) OFET device:

-

Substrate Preparation: An n-type silicon wafer with a thermally grown SiO₂ dielectric layer is cleaned sequentially with piranha solution, deionized water, and acetone.

-

Surface Modification: The substrate is treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface quality.

-

Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the substrate through a shadow mask.

-

Active Layer Deposition: A solution of the pyrrole-based semiconductor in a suitable organic solvent (e.g., chloroform) is deposited onto the substrate via spin-coating. The film is then annealed to improve molecular ordering.

-

Characterization: The electrical characteristics of the OFET are measured under vacuum or in an inert atmosphere using a semiconductor parameter analyzer.

Caption: Workflow for OFET Fabrication and Characterization.

Quantitative Data for Representative Pyrrole-Based Materials in OFETs:

While specific data for this compound is not yet extensively reported, analogous pyrrole-containing small molecules have demonstrated promising performance in OFETs.

| Compound Family | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |

| Diketopyrrolopyrrole Derivatives | ~1.3 x 10⁻³ | - | Solution Shearing |

| Thiophene-flanked DPP | up to 2.23 (n-type) and 1.08 (p-type) | - | Spin Coating |

Note: This data is for related compounds and serves as a benchmark for the potential of new derivatives.

Organic Light-Emitting Diodes (OLEDs)

The photoluminescent properties of pyrrole derivatives can be harnessed in the emissive layer of OLEDs. The phenyl and ethyl carboxylate substituents on the core pyrrole ring can be chemically modified to tune the emission color and improve quantum efficiency.

Experimental Workflow for Solution-Processed OLED Fabrication:

A typical fabrication process for a solution-processed OLED is as follows:

-

Substrate Cleaning: An indium tin oxide (ITO)-coated glass substrate is cleaned using a standard solvent cleaning procedure.

-

Hole Injection Layer (HIL): A solution of a hole-injection material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO and annealed.

-

Emissive Layer (EML): A solution containing the pyrrole-based emitter, often blended with a host material, is spin-coated on top of the HIL and subsequently annealed.

-

Electron Transport and Injection Layers: Electron transport and injection layers (e.g., TPBi and LiF) are thermally evaporated onto the emissive layer.

-

Cathode Deposition: A metal cathode, typically aluminum (Al), is thermally evaporated to complete the device.

-

Encapsulation and Characterization: The device is encapsulated to protect it from atmospheric degradation and then characterized for its electroluminescent properties.

References

- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. synarchive.com [synarchive.com]

Methodological & Application

detailed synthesis protocol for ethyl 4-phenyl-1H-pyrrole-3-carboxylate

Application Note: Synthesis of Ethyl 4-Phenyl-1H-pyrrole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules and functional materials. Its substituted pyrrole core is a common motif in pharmaceuticals, agrochemicals, and dyes. This document provides a detailed protocol for the synthesis of this compound via the Van Leusen pyrrole synthesis, a reliable and efficient method for constructing 3,4-disubstituted pyrroles.[1][2]

The Van Leusen pyrrole synthesis involves the reaction of an α,β-unsaturated carbonyl compound (a Michael acceptor) with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2] This [3+2] cycloaddition reaction provides a straightforward route to the pyrrole ring system.[2] The α,β-unsaturated ester required for this synthesis can be readily prepared from an appropriate aldehyde through a Horner-Wadsworth-Emmons reaction.[2]

Overall Reaction Scheme

The synthesis is a two-step process starting from benzaldehyde:

-

Step 1: Horner-Wadsworth-Emmons Reaction Benzaldehyde is reacted with a phosphonate ylide to form ethyl (E)-3-phenylacrylate.

-

Step 2: Van Leusen Pyrrole Synthesis Ethyl (E)-3-phenylacrylate is then reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield the final product, this compound.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol.

| Parameter | Step 1: Horner-Wadsworth-Emmons | Step 2: Van Leusen Pyrrole Synthesis |

| Reactants | Benzaldehyde, Triethyl phosphonoacetate | Ethyl (E)-3-phenylacrylate, Tosylmethyl isocyanide (TosMIC) |

| Base | Sodium hydride (NaH) | Sodium t-amylate |

| Solvent | Toluene | Toluene |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 2 - 4 hours | 1 - 2 hours |

| Typical Yield | > 90% | 70 - 85% |

Experimental Protocols

Materials and Reagents:

-

Benzaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Tosylmethyl isocyanide (TosMIC)

-

Sodium t-amylate

-

Toluene, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Step 1: Synthesis of Ethyl (E)-3-phenylacrylate

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) and anhydrous toluene.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous toluene via the dropping funnel.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous toluene dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-